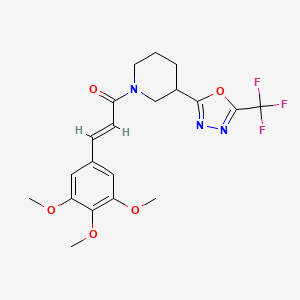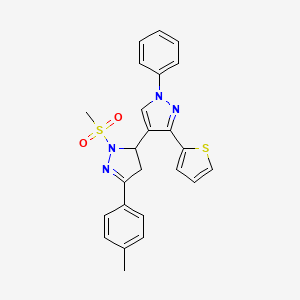
2-(methylsulfonyl)-1'-phenyl-3'-(thiophen-2-yl)-5-(p-tolyl)-3,4-dihydro-1'H,2H-3,4'-bipyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2-(methylsulfonyl)-1'-phenyl-3'-(thiophen-2-yl)-5-(p-tolyl)-3,4-dihydro-1'H,2H-3,4'-bipyrazole" is a complex organic molecule that likely exhibits a range of biological activities and chemical properties due to the presence of various functional groups such as methylsulfonyl, phenyl, thiophenyl, and pyrazole moieties. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related structures and their properties, which can be used to infer potential characteristics of the compound .
Synthesis Analysis
The synthesis of related compounds involves strategic functionalization and cyclization reactions. For instance, the synthesis of extended oxazoles involves the reaction of α-sulfonyl anion with alkyl halides, followed by reductive desulfonylation . Similarly, the synthesis of triazole derivatives containing the sulfonyl group is achieved through sulfonamidation reactions . These methods suggest that the synthesis of the target compound could involve similar strategies, such as the use of sulfonyl anions and sulfonamidation, to introduce the sulfonyl group and construct the bipyrazole framework.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques, including high-resolution mass spectrometry, FT-IR, UV-Vis, and NMR spectroscopy . These methods provide detailed information about the bond lengths, bond angles, and dihedral angles, which are crucial for understanding the three-dimensional conformation of the molecule. The presence of different functional groups in the target compound would influence its overall geometry and electronic distribution.
Chemical Reactions Analysis
The chemical reactivity of similar compounds is influenced by the presence of reactive functional groups. For example, the sulfonyl group can participate in sulfonamidation reactions , while pyrazole derivatives have been shown to possess antidiabetic activity, suggesting potential reactivity with biological targets . The target compound's reactivity could be explored through its interactions with various reagents and potential biological targets, considering the influence of the sulfonyl and pyrazole groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are determined by their molecular structure. For instance, the dipole moment, polarizability, and hyperpolarizability are important for understanding the non-linear optical properties of a molecule . The HOMO-LUMO gap provides insights into the electronic properties and charge transfer within the molecule . The presence of the sulfonyl group and the bipyrazole core in the target compound would contribute to its unique electronic and optical properties, as well as its solubility and stability.
Aplicaciones Científicas De Investigación
Synthetic Applications and Chemical Properties
Thermal and Photolytic Transformations : Sulfonyl-substituted spirocyclic 3H-pyrazoles demonstrate interesting thermal and photolytic properties. Studies on these compounds have shown their potential in undergoing transformation into various other chemical structures under different conditions, indicating their utility in synthetic organic chemistry and materials science (Vasin et al., 2014).
Corrosion Inhibition : Bipyrazole compounds, including those with sulfonyl substitutions, have been studied for their inhibitory effects on the corrosion of metals. These compounds can serve as efficient corrosion inhibitors, which is crucial for protecting metals in acidic environments, thus finding applications in industrial maintenance and preservation (Chetouani et al., 2005).
Pharmacological Applications
Antimicrobial and Antitubercular Agents : Sulfonyl derivatives exhibit significant antibacterial, antifungal, and antitubercular activities. Their synthesis and pharmacological evaluation have led to identifying compounds with potent activity against various pathogens, suggesting their potential use in developing new antimicrobial therapies (Kumar et al., 2013).
Anticonvulsant and Antispastic Agents : Research into sulfonyl-substituted triazoles has revealed their potential as selective antagonists of strychnine-induced convulsions and as agents in treating spasticity. These findings suggest applications in developing treatments for neurological conditions and seizure disorders (Kane et al., 1994).
Antidiabetic Activity : Sulfonylurea derivatives, including those related to pyrazole structures, have been prepared and evaluated for their hypoglycemic effects, indicating their potential use in diabetes management (Soliman & Feid-Allah, 1981).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-[5-(4-methylphenyl)-2-methylsulfonyl-3,4-dihydropyrazol-3-yl]-1-phenyl-3-thiophen-2-ylpyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O2S2/c1-17-10-12-18(13-11-17)21-15-22(28(25-21)32(2,29)30)20-16-27(19-7-4-3-5-8-19)26-24(20)23-9-6-14-31-23/h3-14,16,22H,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTJHVNGVJRNIPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(C2)C3=CN(N=C3C4=CC=CS4)C5=CC=CC=C5)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(Chloromethyl)-3-propylbicyclo[1.1.1]pentane](/img/structure/B2534191.png)
![2-[(3,5-Dimethoxyphenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2534194.png)
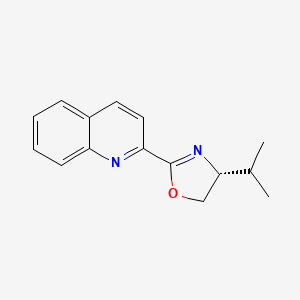
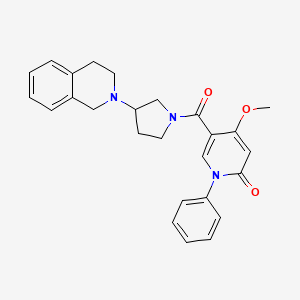
![1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine hydrochloride](/img/structure/B2534198.png)
![4-chloro-N-(2-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2534199.png)
![1-(2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2-carbonyl)-3-(methylsulfonyl)imidazolidin-2-one](/img/structure/B2534202.png)


![2-[(dimethylamino)methyl]-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2534205.png)

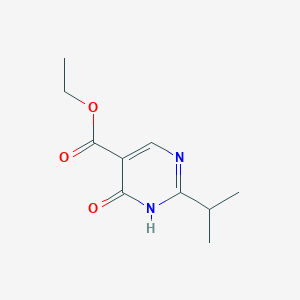
![7-(Trifluoromethyl)-2H-spiro[1-benzofuran-3,4'-piperidine]](/img/structure/B2534209.png)
